FGF2 Binding Affinity vs. Compound 57
NSC12 binds FGF2 with a dissociation constant (Kd) of 51 µM, as determined by surface plasmon resonance (SPR) . A direct head-to-head comparison reveals that its non-steroidal derivative, Antitumor agent-177 (Compound 57), exhibits a stronger binding affinity with a Kd of 24 µM under the same SPR assay conditions [1]. This 2.1-fold higher affinity of Compound 57 is a key differentiator, but NSC12's established oral bioavailability and extensive in vivo validation remain a critical baseline for researchers studying the FGF trap class.
| Evidence Dimension | FGF2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 51 µM |
| Comparator Or Baseline | Antitumor agent-177 (Compound 57): Kd = 24 µM |
| Quantified Difference | 2.1-fold higher affinity for Compound 57 (lower Kd) |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
This data quantifies the relative binding strength of the two FGF traps, allowing researchers to select the appropriate tool for their study, balancing higher affinity (Compound 57) with the gold-standard validation and oral bioavailability of NSC12.
- [1] Antitumor agent-177 | FGFR Inhibitor | MedChemExpress. Medchemexpress.eu. View Source
